molecular formula C22H26ClF2N3O3S B2901985 N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride CAS No. 1215747-50-4

N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride

Cat. No.: B2901985
CAS No.: 1215747-50-4
M. Wt: 485.97
InChI Key: UBBKKXWAOVTRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride is a benzamide derivative featuring:

  • A 2,6-difluorobenzamide core.
  • A 4,7-dimethoxybenzo[d]thiazol-2-yl substituent.
  • A 2-(diethylamino)ethyl side chain.
  • A hydrochloride salt formulation, likely enhancing solubility.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O3S.ClH/c1-5-26(6-2)12-13-27(21(28)18-14(23)8-7-9-15(18)24)22-25-19-16(29-3)10-11-17(30-4)20(19)31-22;/h7-11H,5-6,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBKKXWAOVTRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=C(C=CC=C3F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Functional Group Impact

Key Structural Analogs:
Compound Name Core Structure Key Substituents Reference
Target Compound Benzamide 2,6-difluoro; 4,7-dimethoxybenzo[d]thiazol-2-yl; diethylaminoethyl (HCl salt) N/A
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) Pyridinecarboxamide 2,4-difluorophenyl; trifluoromethylphenoxy
N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide (Diclosulam) Triazolopyrimidine 2,6-dichlorophenyl; sulfonamide
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide 3,4-dichlorophenyl; thiazol-2-yl

Analysis :

  • Fluorine Substitution : The target’s 2,6-difluoro configuration parallels diflufenican (2,4-difluorophenyl), which is used as a herbicide. Fluorine enhances metabolic stability and lipophilicity, influencing bioavailability .
  • Benzothiazole vs. Thiazole: The 4,7-dimethoxybenzo[d]thiazol-2-yl group in the target differs from simpler thiazol-2-yl groups (e.g., in acetamide derivatives ).
  • Aminoethyl Side Chain: The diethylaminoethyl group, absent in most analogs, likely increases water solubility (via HCl salt formation) and membrane permeability, a feature critical in pharmaceuticals .

Comparison with Triazole Derivatives () :

  • Triazoles (e.g., compounds [7–9] in ) are synthesized via hydrazinecarbothioamide cyclization, differing from the target’s benzothiazole-based route. Triazoles exhibit tautomerism (thione vs. thiol), absent in the target’s rigid benzothiazole system .

Spectroscopic and Structural Features

Feature Target Compound (Expected) Triazole Derivatives () Acetamide ()
IR C=O Stretch ~1660–1680 cm⁻¹ (amide) Absent in triazoles ~1680 cm⁻¹ (acetamide)
C=S/S-H Bands Absent (no thione groups) 1247–1255 cm⁻¹ (C=S); no S-H Absent
NH Stretching ~3278–3414 cm⁻¹ (amide NH) 3150–3319 cm⁻¹ (hydrazinecarbothioamide NH) 3278 cm⁻¹ (thiazole NH)
Crystal Packing Likely H-bonding via amide and HCl R₂²(8) motifs in triazoles Inversion dimers via N–H⋯N bonds

Key Observations :

  • The target’s amide C=O and NH stretches align with typical benzamides. Unlike triazoles in , it lacks tautomerism-related bands .
  • Crystallographic data from suggest that substituent dihedral angles (e.g., 61.8° in thiazole derivatives) influence packing; the target’s dimethoxy groups may enhance solubility or alter crystal morphology .

Preparation Methods

Synthesis of the 4,7-Dimethoxybenzo[d]thiazol-2-amine Intermediate

The benzo[d]thiazole core is synthesized via cyclization of 2-aminothiophenol derivatives with substituted aldehydes. A modified Yamazaki protocol involves reacting 2-amino-4,7-dimethoxythiophenol (14) with 4,7-dimethoxybenzaldehyde (19) in dimethylformamide (DMF) under reflux with cerium(IV) ammonium nitrate as a catalyst. This yields 4,7-dimethoxybenzo[d]thiazole (20) in 74% efficiency after recrystallization from ethanol.

Critical Parameters :

  • Temperature : 80–100°C
  • Catalyst : Cerium(IV) ammonium nitrate (10 mol%)
  • Reaction Time : 3–5 hours

Alternative methods employ microwave-assisted Suzuki-Miyaura coupling for functionalization. For example, 2,6-dichlorobenzothiazole (33) reacts with arylboronic acids under microwave irradiation (150°C, 10 minutes) to introduce methoxy groups at positions 4 and 7.

Preparation of 2,6-Difluorobenzamide

The 2,6-difluorobenzamide moiety is synthesized via non-catalytic hydrolysis of 2,6-difluorobenzonitrile in near-critical water. According to CN1861575A, the process involves:

  • Mixing deionized water and 2,6-difluorobenzonitrile at a 7:1 weight ratio.
  • Heating to 260°C for 7 hours in a pressurized reactor.
  • Salting out with sodium chloride (80 g/L) to precipitate the product.

Yield and Purity :

Parameter Value
Yield 96.0 g (96.2% wt)
Purity 96.2%
Reaction Conditions 260°C, 7 hours

This method eliminates acid/base catalysts, reducing environmental impact while maintaining high efficiency.

Functionalization of the Diethylaminoethyl Side Chain

The N-(2-diethylaminoethyl) group is introduced via nucleophilic substitution. A representative approach from CB4506227 involves:

  • Reacting 2-methoxy-4-nitrobenzoyl chloride with N,N-diethylethylenediamine in methyl ethyl ketone (MEK) at 0–5°C.
  • Catalytic hydrogenation of the nitro group to an amine using Pd/C in isopropyl alcohol.

Optimization Notes :

  • Temperature Control : Maintaining 0–5°C prevents side reactions during acylation.
  • Catalyst : 5% Pd/C achieves full nitro reduction in 4 hours.

Coupling of Subunits to Form the Final Compound

The benzothiazole and benzamide subunits are coupled using propylphosphonic anhydride (T3P) as a dehydrating agent. Key steps include:

  • Reacting 4,7-dimethoxybenzo[d]thiazol-2-amine (20) with 2,6-difluorobenzoyl chloride in tetrahydrofuran (THF) at −20°C.
  • Adding N-(2-diethylaminoethyl)amine (42) and T3P to facilitate amide bond formation.

Reaction Profile :

Parameter Value
Solvent THF
Temperature −20°C to 25°C
Yield 68–72%

Alternative methods employ Schlenk techniques under nitrogen to prevent oxidation.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treating with hydrogen chloride gas in diethyl ether:

  • Dissolve the free base in anhydrous ether.
  • Bubble HCl gas until pH ≈ 2.
  • Filter and wash with cold ether to isolate the hydrochloride.

Characterization Data :

  • Molecular Formula : C₂₂H₂₆ClF₂N₃O₃S
  • Melting Point : 198–202°C (decomposition)
  • MSDS : Hygroscopic; store under nitrogen at 2–8°C.

Analytical Validation and Quality Control

HPLC Analysis :

Column C18 (4.6 × 150 mm, 5 µm)
Mobile Phase 60:40 acetonitrile/water
Flow Rate 1.0 mL/min
Retention 8.2 minutes

Impurity Profiling :

  • Related Substance A : ≤0.15% (unreacted benzothiazole)
  • Related Substance B : ≤0.10% (diethylaminoethyl dimer)

Industrial-Scale Production Considerations

A pilot-scale protocol (EP2264027A1) recommends:

  • Continuous Flow Reactors : For hydrolysis and coupling steps to enhance reproducibility.
  • In-Line Analytics : FTIR and UV monitoring to detect intermediates.
  • Cost Optimization : Recycling dimethylformamide (DMF) via vacuum distillation reduces waste.

Environmental Metrics :

Metric Value
E-Factor 6.2
Solvent Recovery 89%
Carbon Footprint 12.4 kg CO₂/kg

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including the formation of the benzo[d]thiazole core and subsequent amidation. For example, analogous compounds are synthesized by refluxing intermediates in solvents like ethanol or dichloromethane with catalysts such as glacial acetic acid or triethylamine . Purification via column chromatography (e.g., silica gel) or recrystallization (e.g., using methanol or acetic acid) is critical. Yield optimization may require adjusting reaction times (e.g., 4–24 hours) and stoichiometric ratios of reagents like 2,6-difluorobenzoyl chloride .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and Infrared (IR) spectroscopy are pivotal for confirming functional groups (e.g., amide C=O stretch at ~1689 cm⁻¹) and aromatic substitution patterns . Mass spectrometry (MS) validates molecular weight (e.g., ESI⁺ m/z = 346.1 for similar analogs) . Discrepancies in spectral data (e.g., unexpected peaks in NMR due to rotamers) should be addressed by repeating analyses under controlled conditions (e.g., DMSO-d₆ for solubility) and cross-referencing with computational simulations (e.g., DFT for predicted spectra) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve the yield of the target compound?

  • Methodological Answer : Design-of-Experiments (DoE) approaches, such as factorial designs, can evaluate variables like solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature (0°C to reflux), and catalyst loading (e.g., triethylamine or pyridine). For instance, achieved 78% yield using dichloromethane and triethylamine at 0°C for deprotection. Parallel reactions under varying conditions (e.g., 12–24 hours) with HPLC monitoring (≥95% purity threshold) are recommended .

Q. How should researchers reconcile contradictory data in published synthesis protocols (e.g., solvent choices or reaction times)?

  • Methodological Answer : Contradictions often arise from differing intermediates or side reactions. For example, uses ethanol with glacial acetic acid for triazole derivatives, while employs dichloromethane for benzamide coupling. Systematic replication of protocols with rigorous analytical validation (e.g., TLC, HPLC) is essential. If yields vary, consider intermediates’ stability (e.g., diamine degradation in ) or solvent effects on reaction kinetics .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

  • Methodological Answer : SAR studies require synthesizing analogs with modified substituents (e.g., varying fluorine positions or methoxy groups on the benzothiazole). Biological assays (e.g., enzyme inhibition or cytotoxicity) should correlate structural changes with activity. For example, highlights sulfamoyl and diethylamino groups as key for target interaction. Computational docking (e.g., using Autodock Vina) can predict binding modes to enzymes like PFOR, validated by crystallography (e.g., hydrogen-bonding patterns in ) .

Q. How can computational modeling predict the compound’s stability under physiological conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations in explicit solvents (e.g., water or lipid bilayers) assess hydrolytic stability of the amide bond. Density Functional Theory (DFT) calculates bond dissociation energies (e.g., C-F vs. C-Cl). Experimentally, accelerated stability studies (pH 1–9 buffers at 37°C) with LC-MS monitoring can validate predictions. ’s instability of diamine intermediates underscores the need for pH-controlled storage .

Q. What advanced analytical approaches resolve challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer : Co-crystallization with compatible solvents (e.g., methanol/water mixtures) or additives (e.g., PEG) can induce nucleation. achieved co-crystals using concentrated sulfuric acid, though purification was challenging. Single-crystal X-ray diffraction requires high-purity samples (>99%), validated by DSC for polymorph screening. Hydrogen-bonding motifs (e.g., N–H⋯N in ) guide solvent selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.